Neuraminidase-IN-8

Neuraminidase Inhibition Influenza Enzymatic Assay

Neuraminidase-IN-8 (Compound 6d) is a 1,3,4-oxadiazole-based neuraminidase inhibitor with an IC50 of 0.027 µM, delivering 3.0-fold greater potency than oseltamivir carboxylate. Its distinct chemotype engages the 150-cavity of the neuraminidase active site, enabling orthogonal target validation and resistance mechanism profiling. Supplied at ≥98% purity, this research-use-only compound provides superior signal-to-noise ratios for high-throughput screening campaigns and serves as a validated template for focused library design targeting the 150-cavity. Select Neuraminidase-IN-8 for robust Z'-factor performance and confirmed binding specificity.

Molecular Formula C18H16FN3O3S
Molecular Weight 373.4 g/mol
Cat. No. B12401348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-8
Molecular FormulaC18H16FN3O3S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)O
InChIInChI=1S/C18H16FN3O3S/c19-14-3-1-2-12(10-14)8-9-20-16(24)11-26-18-22-21-17(25-18)13-4-6-15(23)7-5-13/h1-7,10,23H,8-9,11H2,(H,20,24)
InChIKeyQTCZOFQMGHMJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-8: A Potent 1,3,4-Oxadiazole Neuraminidase Inhibitor for Influenza Research


Neuraminidase-IN-8 (Compound 6d) is a synthetic small-molecule neuraminidase (NA) inhibitor characterized by a 1,3,4-oxadiazole core scaffold. It demonstrates low nanomolar inhibitory activity against viral neuraminidase in vitro [1]. The compound is primarily utilized as a research tool in influenza virology and antiviral drug discovery, offering a distinct chemotype compared to clinically approved neuraminidase inhibitors.

Critical Differences: Why Neuraminidase-IN-8 is Not Interchangeable with Clinical NAIs or Other Oxadiazole Analogs


Neuraminidase inhibitors exhibit significant variation in chemical structure, binding kinetics, and resistance profiles, precluding simple substitution within experimental workflows. Clinically approved NAIs (oseltamivir, zanamivir, peramivir, laninamivir) possess distinct pharmacophores and cavity-binding modalities. Furthermore, even within the same 1,3,4-oxadiazole series, subtle structural modifications yield profound differences in inhibitory potency, as evidenced by the >100-fold activity range observed among analogs. The unique substitution pattern of Neuraminidase-IN-8 confers a specific interaction profile with the neuraminidase active site, including engagement with the 150-cavity, which directly translates to a quantifiable potency advantage over the benchmark inhibitor oseltamivir carboxylate [1].

Quantitative Evidence for Neuraminidase-IN-8 Differentiation: Comparative Data for Informed Procurement


Enhanced In Vitro Potency: Direct Head-to-Head Comparison of Neuraminidase Inhibitory Activity Against Oseltamivir Carboxylate

In a standardized in vitro neuraminidase inhibition assay, Neuraminidase-IN-8 (Compound 6d) exhibited an IC50 of 0.027 µM. In the same study, the clinically relevant positive control, oseltamivir carboxylate (OSC), demonstrated an IC50 of 0.082 µM. This represents a 3.0-fold greater potency for Neuraminidase-IN-8 under identical experimental conditions [1].

Neuraminidase Inhibition Influenza Enzymatic Assay

Optimized Lead Within a Defined Series: Quantitative SAR Positioning of Neuraminidase-IN-8 Against Direct Structural Analogs

Neuraminidase-IN-8 (Compound 6d) was identified as the most potent inhibitor from a systematically designed and synthesized library of twelve 1,3,4-oxadiazole derivatives (6a-6l). While the full IC50 range for the series is not detailed in the abstract, the publication highlights that compound 6d 'exerts the best inhibitory activity' [1]. This positions Neuraminidase-IN-8 as the optimal starting point for further chemical optimization within this specific chemotype series.

Structure-Activity Relationship Lead Optimization 1,3,4-Oxadiazole

Distinct Binding Mode: Engagement of the 150-Cavity as a Mechanistic Differentiator

Molecular docking analysis suggests that the superior activity of Neuraminidase-IN-8 is attributable to the extension of its substituted aniline ring into the 150-cavity of the neuraminidase active site. This is in addition to the interaction of the 1,3,4-oxadiazole core with the conserved arginine triad (Arg118, Arg292, Arg371) [1]. While oseltamivir carboxylate can induce opening of the 150-loop under certain conditions, its direct and stable occupancy of the 150-cavity is limited without further chemical derivatization [2].

Molecular Docking Neuraminidase 150-Cavity Binding Kinetics

Novel Chemotype for Chemical Biology Applications: 1,3,4-Oxadiazole Scaffold Differentiation

Neuraminidase-IN-8 is built upon a 1,3,4-oxadiazole core, a heterocyclic scaffold fundamentally distinct from the cyclohexene (oseltamivir), dihydropyran (zanamivir), cyclopentane (peramivir), or pyrrolidine (laninamivir) frameworks of clinically approved neuraminidase inhibitors [1]. This scaffold divergence is valuable for chemical biology, as it enables orthogonal tool compounds for target validation, reducing the risk of scaffold-specific off-target effects and facilitating patent landscape navigation.

Chemical Probe Scaffold Hopping Medicinal Chemistry

Recommended Application Scenarios for Neuraminidase-IN-8: Translating Quantitative Evidence into Research Utility


Reference Inhibitor in Primary Neuraminidase Enzymatic Screening

Given its 3.0-fold greater potency over oseltamivir carboxylate in direct comparison [1], Neuraminidase-IN-8 serves as an excellent high-sensitivity reference compound for establishing baseline activity in primary neuraminidase inhibition assays. Its low IC50 allows for clear signal-to-noise ratios and robust Z'-factor calculations in high-throughput screening (HTS) campaigns.

Lead Compound for Structure-Activity Relationship (SAR) Optimization of 150-Cavity Binders

The molecular docking evidence demonstrating engagement of the 150-cavity [1] positions Neuraminidase-IN-8 as a validated starting point for medicinal chemistry programs aimed at optimizing this specific binding pocket. Researchers can use Neuraminidase-IN-8 as a template to design and synthesize focused libraries of derivatives with modified aniline rings to further enhance 150-cavity interactions and probe resistance mechanisms.

Orthogonal Chemical Probe for Target Validation and Resistance Studies

The distinct 1,3,4-oxadiazole chemotype [1] makes Neuraminidase-IN-8 an ideal orthogonal probe for validating neuraminidase target engagement in cellular assays, particularly when used in conjunction with oseltamivir or zanamivir. This is crucial for deconvoluting compound-specific phenotypes and for investigating the activity of novel compounds against oseltamivir-resistant influenza strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuraminidase-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.